molecular formula C23H22N2O2 B11637223 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 10180-07-1

3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Katalognummer: B11637223
CAS-Nummer: 10180-07-1
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: GMHBQKAVVHKCSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative of significant interest in scientific research due to its versatile pharmacological profile and distinct physicochemical properties. This compound features a nearly planar central pyrazole ring and a specific molecular conformation, with dihedral angles of 18.5° relative to the phenyl ring and 26.2° and 80.6° relative to its two methoxyphenyl rings, which influences its intermolecular interactions and solid-state packing . Researchers value this compound primarily for its broad spectrum of biological activities. Pyrazoline derivatives are well-established in the literature as possessing antitumor, antibacterial, antifungal, antiviral, antiparasitic, and anti-tubercular properties . Furthermore, this chemical class has demonstrated anti-inflammatory, analgesic, and antioxidant activities, such as DPPH radical scavenging, making it a valuable scaffold in medicinal chemistry and drug discovery research . Beyond its pharmacological applications, the compound is also relevant in materials science. Its crystalline structure is stabilized by C–H···π stacking interactions and weak π–π interactions, characteristics that are exploited in the development of advanced organic materials . Some 1,3,5-triaryl-2-pyrazolines are also known to function as scintillation solutes and exhibit notable fluorescent properties . The synthesis is typically achieved via the reaction of (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one with phenyl hydrazine in glacial acetic acid, followed by purification through recrystallization . This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not approved for use in humans, animals, or as a component in commercial products. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Eigenschaften

CAS-Nummer

10180-07-1

Molekularformel

C23H22N2O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

3,5-bis(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C23H22N2O2/c1-26-20-12-8-17(9-13-20)22-16-23(18-10-14-21(27-2)15-11-18)25(24-22)19-6-4-3-5-7-19/h3-15,23H,16H2,1-2H3

InChI-Schlüssel

GMHBQKAVVHKCSS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol beinhaltet typischerweise die Reaktion von 4-Methoxybenzaldehyd mit Phenylhydrazin in Gegenwart eines sauren Katalysators. Die Reaktion verläuft über die Bildung eines Hydrazon-Zwischenprodukts, das dann zu einem Pyrazolring cyclisiert. Die Reaktionsbedingungen beinhalten oft das Erhitzen der Reaktanten unter Rückfluss in Ethanol oder einem anderen geeigneten Lösungsmittel .

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung durch Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, hochskaliert werden. Durchflussreaktoren können eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern. Die Verwendung von automatisierten Systemen kann auch dazu beitragen, eine gleichbleibende Qualität und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Pyrazol-Derivate, die je nach Art der Substituenten unterschiedliche physikalische und chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that pyrazoline derivatives, including 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, exhibit notable antitumor properties. A study demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study:
In vitro studies showed a significant reduction in cell viability in various cancer cell lines when treated with this compound. The IC50 values indicated potent activity comparable to established chemotherapeutics.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against several bacterial strains and fungal pathogens, making it a candidate for developing new antimicrobial agents .

Case Study:
A series of tests against common pathogens revealed that the compound inhibits the growth of Staphylococcus aureus and Candida albicans at relatively low concentrations.

Synthesis of Novel Derivatives

3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole serves as a versatile intermediate in organic synthesis. Its structure allows for functionalization at various positions, leading to the development of new derivatives with tailored properties .

Example Reaction:
The compound can be synthesized from 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and phenyl hydrazine under reflux conditions to yield high-purity products suitable for further chemical transformations.

Fluorescent Properties

Pyrazoline derivatives are recognized for their fluorescent characteristics, which can be harnessed in material science applications such as sensors and imaging agents. The unique electronic properties of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole make it suitable for incorporation into polymer matrices or as a dopant in organic light-emitting diodes (OLEDs) .

Data Table: Fluorescent Properties Comparison

CompoundMaximum Emission (nm)Quantum Yield (%)
3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole48045
Other PyrazolinesVaries (450 - 500)Varies (30 - 50)

Wirkmechanismus

The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

Pyrazoline derivatives share a common dihydropyrazole core but differ in substituents, which significantly influence molecular geometry and intermolecular interactions. Key comparisons include:

Compound Substituents Dihedral Angles Intermolecular Interactions Reference
Target compound (C₂₃H₂₂N₂O₂) 4-methoxyphenyl (×2), phenyl 18.5° (pyrazole-phenyl), 26.2° and 80.6° (phenyl-methoxyphenyl) C–H⋯π, weak π–π (3.891 Å)
3,5-Bis(4-fluorophenyl)-1-phenyl analog 4-fluorophenyl (×2), phenyl 11.5° (pyrazole-phenyl), 77.7° and 16.7° (phenyl-fluorophenyl) C–H⋯π (no π–π interactions)
5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl) 4-chlorophenyl, 3,4-dimethoxyphenyl Not reported IR assignments for hydrogen bonding

Key Observations:

  • Electron-withdrawing vs. donating groups : Fluorine substituents (electron-withdrawing) reduce π–π interactions compared to methoxy groups (electron-donating), as seen in the absence of π–π stacking in the fluorinated analog .
  • Steric effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) increase torsional strain, altering dihedral angles and crystal packing .

Pharmacological Activity

The target compound demonstrates superior analgesic activity (acetic acid-induced writhing test) compared to acetyl salicylic acid, while its antimicrobial activity is comparable to standard drugs . Substituted analogs show variable efficacy:

Compound Biological Activity Key Substituent Influence Reference
Target compound (C₂₃H₂₂N₂O₂) Analgesic (ED₅₀ ~ standard), moderate antimicrobial Methoxy groups enhance electron density
3,5-Bis(4-methylphenyl)-1-phenyl analog Strong analgesic, moderate antimicrobial Methyl groups improve lipophilicity
Fluorinated analogs Not reported Fluorine may enhance metabolic stability

Mechanistic Insights:

  • Methoxy groups : Enhance radical scavenging (DPPH assay) and receptor binding via electron donation .
  • Halogenated analogs : Fluorine or chlorine may improve pharmacokinetics but require further validation .

Crystallographic and Software Tools

Structural validations across studies rely on SHELX (refinement) and ORTEP-3 (graphics), ensuring consistency in data interpretation . For example, the target compound’s structure was resolved using SHELXL97, with R-factor = 0.039, confirming high precision .

Biologische Aktivität

3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (C23H22N2O2) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a central pyrazole ring flanked by two methoxy-substituted phenyl groups and an additional phenyl ring. The structural configuration contributes to its biological activity through various intermolecular interactions, such as hydrogen bonding and π-π stacking .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. In vitro evaluations showed that this compound exhibits significant activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antibacterial properties .
  • Biofilm Inhibition : It was also effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anticancer Activity

The anticancer potential of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been explored in several studies:

  • Cell Line Studies : The compound has shown antiproliferative effects on various cancer cell lines, including prostate cancer (PC3), liver cancer (HepG2), and breast cancer (MDA-MB-231). Notably, it induced significant cell cycle arrest and apoptosis in PC3 cells .
Cell LineIC50 Value (µM)Mechanism of Action
PC3 (Prostate)4.19Induces apoptosis and cell cycle arrest
HepG2 (Liver)0.25Inhibits proliferation
MDA-MB-231 (Breast)Not specifiedInduces apoptosis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation markers in vitro and in vivo models. The presence of methoxy groups is believed to enhance its efficacy by modulating inflammatory pathways .

Neuroprotective Activity

Emerging research indicates that 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole may possess neuroprotective properties:

  • Alzheimer’s Disease Models : It has shown promise in restoring membrane homeostasis disrupted after brain trauma and may inhibit β-amyloid secretion associated with Alzheimer’s disease .

Case Studies

A notable study highlighted the synthesis and biological evaluation of pyrazole derivatives, including 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. The findings illustrated its potential as a lead compound for further development in treating various diseases due to its multifaceted biological activities .

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, and how can crystallization conditions be optimized?

The compound is synthesized via refluxing (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one with phenyl hydrazine in glacial acetic acid for 6 hours, followed by recrystallization from ethanol or slow evaporation from toluene to yield block-like crystals (76% yield, m.p. 414 K) . For crystallization optimization:

  • Use high-purity solvents (e.g., ethanol, toluene) to minimize impurities.
  • Slow evaporation at controlled temperatures (e.g., 25°C) promotes single-crystal growth.
  • Monitor crystal morphology under polarized light to assess quality .

Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed using a Rigaku R-AXIS RAPID-S diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Key steps:

  • Data collection : Measure reflections (2θ range: 3.1–27.5°) and index using CrysAlisPro.
  • Structure solution : Use direct methods (SHELXS) for phase determination .
  • Refinement : Apply full-matrix least-squares refinement (SHELXL) on F² data, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots .

Q. What are the key structural features influencing the compound’s intermolecular interactions?

The crystal packing is stabilized by:

  • C–H···π interactions : Between methoxyphenyl H atoms and adjacent aromatic rings (Table 1 in ).
  • Weak π–π stacking : Centroid-to-centroid distance of 3.891 Å between pyrazole (Cg1) and methoxyphenyl (Cg4) rings .
  • Torsional angles : Dihedral angles between pyrazole and phenyl rings (18.5°) and between methoxyphenyl groups (73.3°) affect molecular conformation and packing efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous displacement parameters or bond-length deviations?

  • Displacement parameters : Check for over- or under-refinement using SHELXL’s SIMU and DELU restraints to smooth anisotropic displacement ellipsoids .
  • Bond-length outliers : Cross-validate with density functional theory (DFT) calculations or compare to analogous structures in the Cambridge Structural Database (CSD). For example, C–C bond lengths in the pyrazole ring should align with typical values (1.33–1.50 Å) .
  • Twinned data : Apply twin refinement protocols in SHELXL if merging statistics (e.g., Rint) exceed 0.1 .

Q. What experimental and computational strategies are effective in correlating structural features with biological activity (e.g., analgesic or antioxidant properties)?

  • Pharmacophore mapping : Identify critical substituents (e.g., methoxy groups) that enhance DPPH radical scavenging or analgesic activity via hydrogen bonding or electron donation .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate with in vitro assays (e.g., acetic acid-induced writhing test) .
  • Structure-activity relationship (SAR) : Compare derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects .

Q. How can researchers address challenges in refining high-angle or weak-intensity diffraction data?

  • Data scaling : Apply multi-scan corrections (e.g., SADABS) to mitigate absorption effects .
  • High-angle reflections : Use SHELXL’s “L.S. 10” instruction to weight weak reflections appropriately.
  • Hydrogen placement : For disordered H atoms, apply riding models with standardized C–H distances (0.93–0.97 Å) .

Methodological Considerations

Q. What validation protocols ensure the reliability of crystallographic models?

  • PLATON checks : Verify absence of solvent-accessible voids, correct space group assignment, and reasonable R1/wR2 values (ideally < 0.05 and < 0.15, respectively) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) to validate C–H···π and π–π contributions .
  • ADP consistency : Ensure thermal motion (Ueq) values for non-H atoms do not exceed 0.15 Ų unless justified by disorder .

Q. How can researchers design experiments to probe the compound’s fluorescence or nonlinear optical (NLO) properties?

  • Fluorescence spectroscopy : Measure emission spectra in solvents of varying polarity (e.g., toluene, DMF) to assess solvatochromism.
  • Hyperpolarizability (β) calculations : Use DFT (e.g., Gaussian 09) with CAM-B3LYP/6-311++G(d,p) basis sets to predict NLO activity .
  • Z-scan technique : Experimentally determine nonlinear absorption/refraction coefficients using pulsed lasers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.